4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile
CAS No.: 1094318-26-9
Cat. No.: VC2997551
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile - 1094318-26-9](/images/structure/VC2997551.png)
Specification
CAS No. | 1094318-26-9 |
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Molecular Formula | C11H7ClN2O |
Molecular Weight | 218.64 g/mol |
IUPAC Name | 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
Standard InChI | InChI=1S/C11H7ClN2O/c12-5-11-14-7-10(15-11)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 |
Standard InChI Key | DRIHTYRPTAJGOS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C2=CN=C(O2)CCl |
Canonical SMILES | C1=CC(=CC=C1C#N)C2=CN=C(O2)CCl |
Introduction
Chemical Properties
Structural Information
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile features a distinctive structure that can be represented through various chemical notations and identifiers. The compound consists of a central 1,3-oxazole ring connected to both a chloromethyl group and a benzonitrile moiety. The structural information is summarized in the following table:
Structural Parameter | Value |
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IUPAC Name | 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
Molecular Formula | C₁₁H₇ClN₂O |
InChI | InChI=1S/C11H7ClN2O/c12-5-11-14-7-10(15-11)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 |
InChI Key | DRIHTYRPTAJGOS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C2=CN=C(O2)CCl |
CAS Number | 1094318-26-9 |
The structure includes three main components: the oxazole ring (with oxygen at position 1 and nitrogen at position 3), the chloromethyl group attached to carbon at position 2 of the oxazole ring, and the benzonitrile group attached to carbon at position 5 of the oxazole ring .
Physical Properties
The physical properties of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile are critical for understanding its behavior in various chemical processes and applications. Based on available data, the following physical properties have been identified:
Property | Value |
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Molecular Weight | 218.64 g/mol |
Physical State at Room Temperature | Solid (presumed based on similar compounds) |
Melting Point | Not specifically reported |
Boiling Point | Not specifically reported |
Appearance | Crystalline powder (presumed based on similar compounds) |
Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO |
The molecular weight calculation confirms the compound's relatively low molecular mass, which is typical for small-molecule heterocyclic compounds .
Applications and Biological Activity
Chemical Intermediates and Building Blocks
The structural features of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile make it valuable as a chemical intermediate:
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Synthesis of Complex Heterocycles:
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Building block for constructing more complex heterocyclic systems
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The chloromethyl group allows for further elaboration through substitution reactions
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Functional Materials:
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Precursor for materials with electrical or optical properties
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Potential applications in organic electronics or photovoltaic materials
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Ligand Development:
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Scaffold for designing ligands for transition metals
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Could be incorporated into catalyst systems
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Comparisons with Related Compounds
To better understand the properties and potential applications of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile, it is valuable to compare it with structurally related compounds. The following table presents a comparison with several analogous structures:
Compound | CAS Number | Molecular Weight (g/mol) | Structural Difference from Target Compound |
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4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile | 1094318-26-9 | 218.64 | Reference compound |
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile | 202594-69-2 | 218.64 | Chloromethyl group at position 4 instead of 2, benzonitrile at position 2 instead of 5 |
4-[2-(2-Chloroethyl)-1,3-oxazol-5-yl]benzonitrile | 43144292 | 232.66 | Contains a 2-chloroethyl group instead of chloromethyl |
2-(Chloromethyl)-5-(4-chlorophenyl)oxazole | 64640-12-6 | 228.07 | Contains 4-chlorophenyl instead of 4-cyanophenyl |
5-(4-Methylphenyl)-1,3-oxazole | 143659-19-2 | 159.18 | Contains 4-methylphenyl with no substituents on the oxazole ring |
4-(1,3-Oxazol-5-yl)benzoic acid | 250161-45-6 | 189.17 | Contains carboxylic acid instead of nitrile, no chloromethyl group |
This comparison highlights the structural diversity within this class of compounds and provides insight into how subtle structural changes might affect properties and applications .
Supplier Information | Details |
---|---|
Supplier | Enamine |
Catalog Number | ENA341293223 |
Package Size | 100 mg |
Price | €474.00 (as of search date) |
Purity | Not specified in the search results |
The relatively high price point suggests that this compound is primarily used in research settings rather than large-scale industrial applications .
Analytical Methods
Identification and Characterization
For the identification and characterization of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile, several analytical techniques are typically employed:
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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UV-Visible spectroscopy
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Mass spectrometry
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Structural Determination:
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X-ray crystallography for solid-state structure
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Computational modeling for electronic and structural properties
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Purity Assessment:
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Elemental analysis
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Melting point determination
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Chromatographic purity profiles
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These methods collectively provide comprehensive information about the compound's identity, structure, and purity .
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